molecular formula C7H7NO3S B3164021 2-Formylbenzenesulfonamide CAS No. 887571-09-7

2-Formylbenzenesulfonamide

Cat. No.: B3164021
CAS No.: 887571-09-7
M. Wt: 185.2 g/mol
InChI Key: OLAOQSGFKXOJHU-UHFFFAOYSA-N
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Description

2-Formylbenzenesulfonamide is an organic compound with the molecular formula C7H7NO3S. It is a versatile compound that finds applications in various fields of research and industry due to its unique chemical properties.

Mechanism of Action

Target of Action

2-Formylbenzenesulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamides .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors . They are structural analogues of p-aminobenzoic acid (PABA), a substrate used in the synthesis of folic acid, which is essential for bacterial DNA synthesis . By mimicking PABA, sulfonamides competitively inhibit the enzyme dihydropteroate synthetase, thereby preventing the production of folic acid and ultimately inhibiting bacterial DNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption affects the downstream production of nucleic acids, impacting bacterial growth and proliferation .

Pharmacokinetics

They are primarily excreted unchanged in the urine . These properties influence the bioavailability of sulfonamides, affecting their therapeutic efficacy .

Result of Action

The primary result of the action of this compound, like other sulfonamides, is the inhibition of bacterial growth . By disrupting folic acid synthesis, these compounds prevent the production of essential nucleic acids, thereby inhibiting bacterial replication .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Additionally, resistance can develop through mutation or acquisition of resistance genes, altering the bacterial target site or increasing production of the target enzyme .

Biochemical Analysis

Biochemical Properties

2-Formylbenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This compound acts as an inhibitor of carbonic anhydrase, thereby affecting the enzyme’s activity. This interaction is crucial for understanding the compound’s potential therapeutic applications, particularly in the treatment of conditions like glaucoma and certain types of cancer .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the growth of certain cancer cells by interfering with their metabolic pathways and inducing apoptosis. Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of carbonic anhydrase, inhibiting its activity. This inhibition leads to a decrease in the production of bicarbonate ions and protons, which are essential for various physiological processes. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of carbonic anhydrase and prolonged effects on cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as the inhibition of tumor growth and reduction of intraocular pressure. At high doses, this compound can cause toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase and other sulfonamide-sensitive enzymes. These interactions can affect metabolic flux and alter the levels of various metabolites. For example, the inhibition of carbonic anhydrase by this compound can lead to changes in the levels of bicarbonate and proton concentrations, impacting cellular pH and metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm and nucleus. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Formylbenzenesulfonamide can be synthesized through several methods. One common method involves the chromic acid oxidation of p-toluenesulfonamide . Another method is the Sommelet reaction on 4-chloromethylbenzenesulfonamide . Additionally, the Stephen reduction of 4-cyanobenzenesulfonamide is also used .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing with formic acid and Raney nickel alloy, followed by filtration and purification .

Chemical Reactions Analysis

Types of Reactions: 2-Formylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfonic acids.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromic acid is commonly used as an oxidizing agent.

    Reduction: Raney nickel alloy and formic acid are used for reduction reactions.

    Substitution: Various electrophiles can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Substituted benzenesulfonamides.

Scientific Research Applications

2-Formylbenzenesulfonamide has a broad range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with enzymes.

    Medicine: It is explored for its potential use in drug development and as a pharmacological agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    4-Formylbenzenesulfonamide: A closely related compound with similar chemical properties.

    Mafenide: Another sulfonamide derivative used in medical applications.

Uniqueness: 2-Formylbenzenesulfonamide is unique due to its specific structural features and reactivity. Its formyl group and sulfonamide moiety provide distinct chemical properties that make it valuable in various research and industrial applications.

Properties

IUPAC Name

2-formylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-5H,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAOQSGFKXOJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311323
Record name 2-Formylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887571-09-7
Record name 2-Formylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887571-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Formylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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